2-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-24-17-14(8-5-9-18-17)16(23)21-15(12-22-19-10-11-20-22)13-6-3-2-4-7-13/h2-11,15H,12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKZRIXDQHWZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common approach is the condensation of nicotinic acid derivatives with appropriate amines and thiols under controlled conditions. The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like Pd/C and hydrogen gas, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction pathway chosen.
Scientific Research Applications
2-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : The target compound’s triazole group likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method validated for triazole formation in peptides and small molecules . Microwave-assisted synthesis (as in ) could enhance reaction rates and yields compared to traditional heating.
- The triazole in the target offers metabolic resistance over thiazole (e.g., ) due to reduced susceptibility to oxidative degradation .
2.2 Physicochemical and Crystallographic Properties
- Crystallinity : Analogs like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide () exhibit intermolecular N–H⋯N hydrogen bonds, forming 1D chains that enhance thermal stability (m.p. 489–491 K). The target compound’s triazole and phenyl groups may promote similar packing, though steric hindrance from the ethyl linker could reduce crystallinity .
- Planarity : In , the dichlorophenyl and thiazol rings are twisted (79.7°), whereas the target’s triazole-phenyl system may adopt a more planar conformation, influencing π-π stacking in biological targets .
2.4 Comparative Data Table
Research Findings and Hypotheses
- Synthetic Optimization : The target compound’s synthesis could benefit from microwave methods (as in ) to reduce reaction times and improve purity.
- Biological Activity : The combination of methylthio and triazole groups may synergistically enhance target engagement in kinase or protease inhibition, a hypothesis supported by nicotinamide’s role in NAD+ pathways .
- Crystallographic Gaps : While provide structural data for thiazole/chloro analogs, the target’s crystal structure remains unstudied. Future work should address this to confirm packing and hydrogen-bonding patterns.
Biological Activity
2-(Methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of nicotinic acid derivatives with appropriate amines and thiols under controlled conditions. Catalysts like triethylamine and solvents such as ethanol are often employed to facilitate this process.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄OS |
| Molecular Weight | 346.43 g/mol |
| CAS Number | 2034560-00-2 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit or activate various enzymes or receptors, leading to diverse biological effects. For instance, it has been noted for its potential to inhibit certain kinases or modulate ion channel functions, which could be crucial in therapeutic contexts.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Anticancer Potential
The anticancer properties of this compound are also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been shown to inhibit tumor growth in xenograft models by targeting the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antimicrobial Study : A study published in MDPI demonstrated that the compound exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Research : Another investigation highlighted its ability to reduce tumor volume in mouse models of breast cancer. The study found that treatment with the compound led to a significant decrease in cell viability and induced apoptosis in cancer cells .
- Mechanistic Insights : Research from ACS Publications indicated that the compound acts as a PARP inhibitor, which is relevant in cancer therapy as PARP inhibitors are known to enhance the efficacy of DNA-damaging agents used in chemotherapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide, and how do reaction conditions influence yield?
- Methodology :
- Multi-step synthesis : Begin with the preparation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the 1,2,3-triazole core .
- Nicotinamide coupling : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to conjugate the methylthio-nicotinamide moiety to the triazole-ethylphenyl intermediate .
- Optimization : Conduct reactions under inert atmospheres (argon/nitrogen) to prevent oxidation of sulfur-containing groups. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical for minimizing side reactions .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the integration of aromatic protons (phenyl, triazole) and methylthio group signals .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z for : 386.09) via ESI-MS or MALDI-TOF .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values compared to reference drugs .
- Enzyme inhibition : Screen for activity against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase/GTPase activity assays) .
- Solubility and stability : Evaluate in PBS and DMSO at physiological pH (7.4) to guide in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Substituent variation : Synthesize analogs with modified triazole isomers (1H vs. 2H), alternative aromatic rings (thiophene, pyridine), or varying alkyl chains on the ethyl bridge .
- Pharmacophore mapping : Use molecular docking (AutoDock, Schrödinger) to predict interactions with target proteins (e.g., kinases, GPCRs) .
- In vitro validation : Compare IC values across analogs in enzyme inhibition or cell proliferation assays to identify critical functional groups .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude batch-to-batch variability .
- Isomer analysis : Separate and test individual triazole isomers (1H vs. 2H), as bioactivity can differ significantly .
- Target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to validate specificity .
Q. How can researchers apply statistical Design of Experiments (DoE) to optimize synthesis or bioassays?
- Methodology :
- Factorial design : Vary parameters (temperature, solvent, catalyst loading) to identify yield-optimizing conditions .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and incubation time in enzyme assays) to maximize signal-to-noise ratios .
- Data validation : Use ANOVA and Tukey’s HSD test to confirm statistical significance of observed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
